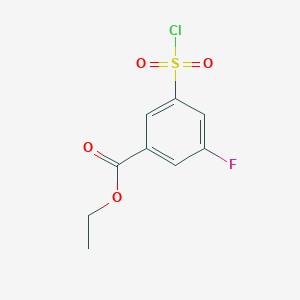

Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate

Description

Properties

IUPAC Name |

ethyl 3-chlorosulfonyl-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO4S/c1-2-15-9(12)6-3-7(11)5-8(4-6)16(10,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTKONTXTSSQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Discovery and Synthesis of Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate

The following is an in-depth technical guide on the discovery and synthesis of Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate, structured for researchers and drug development professionals.

Executive Summary & Compound Profile

Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate (CAS: 1154154-93-4 ) is a specialized organofluorine intermediate critical in the synthesis of advanced pharmaceutical agents, particularly Hypoxia-Inducible Factor-2

Its structural uniqueness lies in the 1,3,5-trisubstitution pattern of the benzene ring. This specific geometry—positioning a carboxylate, a halogen, and a sulfonyl group in a meta-meta relationship—is difficult to achieve via standard Electrophilic Aromatic Substitution (EAS) due to directing group conflicts. Consequently, its discovery and scalable production rely on diazonium-based chemistry (Meerwein Sulfonation) rather than direct sulfonation.

Chemical Identity

| Property | Detail |

| IUPAC Name | Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate |

| CAS Number | 1154154-93-4 |

| Molecular Formula | |

| Molecular Weight | 266.67 g/mol |

| Key Functionality | Sulfonyl Chloride ( |

Retrosynthetic Analysis & Mechanistic Logic

The Regioselectivity Challenge

Attempting to synthesize this compound via direct chlorosulfonation of ethyl 3-fluorobenzoate fails due to electronic directing effects:

-

Ethyl Ester (

): Deactivating, meta-directing (directs to positions 3 and 5). -

Fluorine (

): Deactivating but ortho/para-directing (directs to positions 2, 4, and 6).

In ethyl 3-fluorobenzoate, the ester directs incoming electrophiles to position 5 (meta), while the fluorine directs to positions 2, 4, and 6. Experimental evidence shows that the ortho/para directing power of fluorine, even when deactivated, often overrides the meta direction of the ester, leading to a mixture of isomers (predominantly 4- and 6-substituted) rather than the desired 5-substituted product.

The Solution: The Meerwein Strategy

To guarantee the 1,3,5-substitution pattern, the synthesis must proceed via a Sandmeyer-type reaction (Meerwein Sulfonation) . This route utilizes an amino group as a "place-holder" which is converted to a diazonium salt and then displaced by sulfur dioxide.[2]

Pathway Logic:

-

Precursor Selection: Start with Ethyl 3-amino-5-fluorobenzoate . The amino group is positioned exactly where the sulfonyl chloride is required.

-

Diazotization: Convert the amine to a diazonium salt (

).[3] -

Radical Substitution: Use

and a copper catalyst (

Figure 1: Strategic pathway avoiding regioselectivity issues via diazonium chemistry.

Detailed Experimental Protocol

This protocol describes the conversion of Ethyl 3-amino-5-fluorobenzoate to the target sulfonyl chloride. This process is self-validating: the evolution of nitrogen gas confirms the diazonium displacement, and the formation of a water-insoluble oil/solid upon quenching confirms sulfonyl chloride formation.

Reagents & Stoichiometry

| Reagent | Equiv.[4][5] | Role |

| Ethyl 3-amino-5-fluorobenzoate | 1.0 | Limiting Reagent |

| Sodium Nitrite ( | 1.2 | Diazotizing agent |

| Hydrochloric Acid (conc.) | >5.0 | Proton source / Counter-ion |

| Sulfur Dioxide ( | Excess | Sulfonyl source (gas or saturated solution) |

| Acetic Acid (Glacial) | Solvent | Solvent for |

| Copper(I) Chloride ( | 0.05-0.1 | Radical catalyst |

Step-by-Step Methodology

Phase 1: Diazotization[2]

-

Preparation: In a 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve Ethyl 3-amino-5-fluorobenzoate (10.0 g, 54.6 mmol) in a mixture of water (30 mL) and concentrated

(15 mL). -

Cooling: Cool the resulting suspension to -5°C to 0°C using an ice/salt bath. Efficient cooling is critical to prevent thermal decomposition of the diazonium salt to a phenol.

-

Diazotization: Dropwise add a solution of

(4.5 g, 65.5 mmol) in water (10 mL) while maintaining the internal temperature below 5°C. -

Verification: Stir for 30 minutes. Verify the presence of excess nitrous acid using starch-iodide paper (should turn blue/black instantly).

Phase 2: Meerwein Sulfonation

- Saturation: In a separate vessel, saturate glacial acetic acid (50 mL) with sulfur dioxide gas by bubbling it through the solvent for 20-30 minutes at 0°C.

-

Catalyst Addition: Add Copper(I) Chloride (

) (270 mg, 2.7 mmol) to the -

Coupling: Slowly pour the cold diazonium salt solution (from Phase 1) into the vigorously stirred

mixture.-

Observation: Significant foaming will occur due to

gas evolution. This is the visual confirmation of the reaction proceeding.

-

-

Completion: Allow the mixture to warm to room temperature and stir for 2–3 hours until gas evolution ceases.

Phase 3: Isolation & Purification[4][6]

-

Quenching: Pour the reaction mixture onto crushed ice (200 g). The sulfonyl chloride is hydrophobic and will separate as an oil or precipitate as a solid.

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

mL). -

Washing: Wash the combined organic layers with cold water (

mL) to remove acetic acid, followed by saturated -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Result: The crude Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate is obtained as a yellowish oil or low-melting solid. It can be used directly in subsequent steps (e.g., sulfonamide formation) or purified via flash chromatography (Hexanes/EtOAc).

Application in Drug Discovery (HIF-2 Inhibitors)[7][8]

This compound is a high-value building block for the synthesis of Belzutifan and related HIF-2

-

Transformation: The sulfonyl chloride (

) is typically reduced to a sulfinate ( -

Downstream Logic: The ethyl ester is subsequently converted to a primary amide and dehydrated to form the benzonitrile core characteristic of the final drug.

Figure 2: Transformation of the title compound into the Belzutifan core.

Safety & Handling Protocols

-

Sulfonyl Chlorides: Highly reactive with nucleophiles (water, alcohols, amines). Store under inert atmosphere (Argon/Nitrogen) at 4°C. Hydrolysis produces

and sulfonic acid. -

Sulfur Dioxide: Toxic gas. All operations involving

saturation must be performed in a well-ventilated fume hood. -

Diazonium Salts: Potentially explosive if allowed to dry. Always keep in solution and process immediately.

References

-

Synthesis of Belzutifan (PT2977)

-

General Meerwein Sulfonation Methodology

-

Compound Identification

-

Title: Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate (CAS 1154154-93-4).[12]

- Source: AK Scientific Product C

-

-

HIF-2

Inhibitor Development:- Title: Synthesis of the Hypoxia-Inducible Factor-2 (HIF-2 ) Inhibitor, PT2977 (Belzutifan).

- Source: Journal of Medicinal Chemistry / PMC (2022).

-

URL:[Link]

Sources

- 1. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]

- 2. cbijournal.com [cbijournal.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. US11827614B2 - Synthetic pathway to belzutifan and crystalline phases of synthetic intermediates - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. US20240010613A1 - Novel synthetic pathway to belzutifan - Google Patents [patents.google.com]

- 10. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 1154154-93-4 Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate AKSci 7036DE [aksci.com]

Methodological & Application

Application Note: Chemoselective Synthesis of Sulfonamides from Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate

Abstract & Strategic Value

This application note details the optimized protocol for synthesizing sulfonamide libraries utilizing Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate as the electrophilic scaffold. This building block is a "privileged structure" in medicinal chemistry due to its unique substitution pattern:

-

Sulfonyl Chloride (-SO₂Cl): A highly reactive handle for sulfonamide formation (S–N bond construction).

-

Ethyl Ester (-COOEt): A masked carboxylic acid, allowing for orthogonal diversification (e.g., subsequent hydrolysis and amide coupling).

-

Fluorine (-F): A metabolic blocker that modulates pKa and lipophilicity without adding significant steric bulk.

Critical Directive: The primary challenge with this substrate is chemoselectivity . The protocol must exclusively target the sulfonyl chloride while preserving the ethyl ester (susceptible to hydrolysis) and the fluorine moiety (susceptible to SNAr under harsh conditions).

Chemical Logic & Mechanism

The Electrophilic Hierarchy

To achieve high yields, one must understand the relative reactivity of the electrophilic sites on the scaffold:

-

Sulfonyl Chloride (Most Reactive): Reacts rapidly with nucleophiles (amines) via a nucleophilic substitution at sulfur.

-

Ethyl Ester (Intermediate): Susceptible to nucleophilic attack (transesterification/hydrolysis) but significantly slower than the sulfonyl chloride at low temperatures.

-

Aryl Fluoride (Least Reactive): Activated by the electron-withdrawing sulfonyl and ester groups, but generally stable below 50°C in non-polar solvents.

Reaction Mechanism

The formation of the sulfonamide proceeds via an addition-elimination mechanism (SN2-like) at the sulfur atom. A base (typically tertiary amine) is required to neutralize the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed side reactions.

Figure 1: Mechanistic pathway for sulfonamide formation.[1] The base acts as a proton sink, essential for reaction completion.

Experimental Protocol

Materials & Reagents[2]

-

Scaffold: Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate (1.0 equiv).

-

Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv).

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv). Note: Pyridine can be used but is harder to remove.

-

Solvent: Dichloromethane (DCM) (Anhydrous). Alternative: THF if amine solubility is poor.

Step-by-Step Methodology

Step 1: Preparation (Inert Atmosphere)

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen or Argon. Moisture control is critical to prevent hydrolysis of the -SO₂Cl to the sulfonic acid.

Step 2: Solubilization

-

Dissolve Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Cool the solution to 0°C using an ice bath. Cooling suppresses potential side reactions with the ester.

Step 3: Nucleophile Addition

-

In a separate vial, mix the Amine (1.1 equiv) and DIPEA (1.5 equiv) in a small volume of DCM.

-

Add the Amine/Base mixture dropwise to the cooled sulfonyl chloride solution over 10–15 minutes.

-

Observation: Mild exotherm may occur. Fuming (HCl) is minimized by the presence of the base.

Step 4: Reaction Monitoring

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir for 2–4 hours.

-

QC Check: Monitor by TLC (Hexane:EtOAc) or LC-MS. Look for the disappearance of the starting material peak and the formation of the sulfonamide mass (M+H).

Step 5: Workup (The "Acid Wash")

-

Crucial: Do NOT use strong basic washes (e.g., 1M NaOH), as this will hydrolyze the ethyl ester.

-

Dilute the reaction mixture with excess DCM.

-

Wash sequentially with:

-

1M HCl (aq) or 10% Citric Acid (removes unreacted amine and DIPEA).

-

Water.

-

Brine (Saturated NaCl).

-

-

Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Data Visualization: Workup Decision Tree

The following workflow ensures the isolation of high-purity material while preserving the ester functionality.

Figure 2: Purification logic flow. Acidic washes are preferred to remove the organic base without hydrolyzing the ester.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield / Hydrolysis | Wet solvents or atmosphere converted -SO₂Cl to -SO₃H. | Use freshly distilled DCM/THF. Keep reaction under N₂ balloon. |

| Loss of Ethyl Group | Hydrolysis of ester during workup. | Avoid NaOH/KOH washes. Use dilute HCl or Citric Acid only. |

| Bis-sulfonylation | Excess sulfonyl chloride used with a primary amine. | Ensure Amine is in slight excess (1.1 equiv).[2] Add SO₂Cl solution slowly to the amine if this persists. |

| Starting Material Remains | Sterically hindered amine.[3] | Switch solvent to THF (higher reflux temp allowed) or add a catalyst like DMAP (10 mol%). |

References

-

BenchChem. (2025).[2] General Procedure for Sulfonamide Synthesis. Retrieved from

-

Organic Chemistry Portal. (2023). Synthesis of Sulfonamides - Recent Literature. Retrieved from

-

National Institutes of Health (NIH). (2016). Preparation of sulfonamides from N-silylamines. PMC524977. Retrieved from

-

Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery. Retrieved from

-

Sigma-Aldrich. (2023). 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid Product Data. Retrieved from

Sources

Application Notes & Protocols: Synthesis and Application of Novel Sulfonamides from Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for enhancing pharmacological properties.[1] Fluorinated compounds frequently exhibit improved metabolic stability, increased lipophilicity, and enhanced binding affinity for their biological targets.[1] Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate emerges as a highly valuable and versatile building block in this context. Its trifunctional nature—an electrophilic sulfonyl chloride, an electron-withdrawing fluorine atom, and a modifiable ethyl ester—provides a rich platform for generating diverse libraries of novel sulfonamides. These resulting compounds are of significant interest, particularly as potential inhibitors for enzymes like carbonic anhydrase, which are implicated in various diseases.[2][3][4]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides a detailed exploration of the reaction between ethyl 3-(chlorosulfonyl)-5-fluorobenzoate and various amines, grounded in mechanistic principles and supported by detailed, field-proven protocols.

The Underlying Chemistry: Mechanism of Sulfonamide Formation

The synthesis of a sulfonamide from ethyl 3-(chlorosulfonyl)-5-fluorobenzoate and an amine is a classic, yet powerful, nucleophilic substitution reaction.[2][5] The reaction proceeds through a well-understood pathway where the lone pair of electrons on the amine's nitrogen atom acts as the nucleophile.

The key steps are:

-

Nucleophilic Attack: The nitrogen atom of the primary or secondary amine attacks the highly electrophilic sulfur atom of the sulfonyl chloride. The electrophilicity of this sulfur is significantly enhanced by the three electron-withdrawing groups attached to it: two oxygen atoms and a chlorine atom.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

-

Departure of the Leaving Group: The intermediate collapses, expelling the chloride ion (Cl⁻), which is an excellent leaving group.

-

Acid-Base Neutralization: The reaction generates a molecule of hydrochloric acid (HCl) for every molecule of sulfonamide formed.[2] This acidic byproduct must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

The presence of the fluorine atom at the 5-position of the benzoate ring further influences the reaction by inductively withdrawing electron density, making the sulfonyl group an even more potent electrophile.

Caption: Generalized mechanism of sulfonamide synthesis.

Experimental Design: Critical Parameters and Choices

A successful synthesis relies on the careful selection of several key parameters. The rationale behind these choices is crucial for achieving high yields and purity.

-

Choice of Amine: The nucleophilicity of the amine is a critical factor. Primary aliphatic amines are generally highly reactive. Secondary amines also react well, though sometimes more slowly than their primary counterparts.[5][6] Aromatic amines, being less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring, may require slightly more forcing conditions, such as elevated temperatures.

-

Choice of Base: An appropriate base is essential for scavenging the HCl produced.

-

Pyridine: Often used as both a base and a solvent, it is effective but can sometimes be difficult to remove during workup.

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are non-nucleophilic, sterically hindered bases that are highly effective at neutralizing HCl without competing in the main reaction.[7] They are a common and reliable choice.

-

Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These can be used in biphasic systems or with solvents like acetone. They are inexpensive and easy to remove by filtration.[5]

-

-

Solvent Selection: The solvent should be inert to the reactants and capable of dissolving them.

-

Dichloromethane (DCM): An excellent, general-purpose solvent for this reaction due to its inertness and ease of removal.

-

Tetrahydrofuran (THF) & Diethyl Ether: Good alternatives, particularly for controlling reaction temperature.[6]

-

Acetonitrile (MeCN): A more polar aprotic solvent that can be useful for less soluble starting materials.

-

-

Temperature Control: The initial mixing of the amine and the sulfonyl chloride is often exothermic. Performing the addition at 0 °C (using an ice bath) is a standard and critical practice to control the reaction rate, minimize the formation of impurities, and ensure safety.[2][6] After the initial addition, the reaction is typically allowed to warm to room temperature to proceed to completion.

Detailed Experimental Protocols

The following protocols provide a robust framework for the synthesis of N-substituted ethyl 3-fluoro-5-(aminosulfonyl)benzoates.

Protocol 1: General Synthesis using Triethylamine in Dichloromethane

This protocol is suitable for a wide range of primary and secondary aliphatic amines.

Sources

Application Notes & Protocols: Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate in Medicinal Chemistry

Introduction: A Strategic Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the selection of starting materials is a critical decision that profoundly influences the trajectory of a drug discovery program. Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate is a trifunctional reagent of significant strategic value. Its structure incorporates three key functionalities—a reactive sulfonyl chloride, a modifiable ethyl ester, and a strategically placed fluorine atom—positioning it as a versatile scaffold for the synthesis of diverse compound libraries.

The sulfonyl chloride group is a cornerstone for the synthesis of sulfonamides, a privileged functional group present in a wide array of clinically approved drugs, including antibacterials, diuretics, and anticancer agents.[1] The fluorine atom, a bioisostere of a hydrogen atom with unique electronic properties, is frequently incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modulate pKa.[2] The ethyl ester provides an additional handle for chemical modification, allowing for the generation of amides or carboxylic acids to fine-tune solubility and target engagement.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and field-proven insights into the application of Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate as a key intermediate in medicinal chemistry, particularly in the construction of novel sulfonamide derivatives and its utility in fragment-based drug discovery (FBDD).

Core Application: Synthesis of Substituted Aryl Sulfonamides

The primary application of Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate is its reaction with primary or secondary amines to form stable sulfonamide linkages. The sulfonamide moiety is a potent hydrogen bond donor and acceptor, which can facilitate strong interactions with biological targets.[3] The reaction is typically robust, high-yielding, and tolerant of a wide range of functional groups on the amine coupling partner.

General Reaction Scheme

The fundamental transformation involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: General workflow for sulfonamide synthesis.

Detailed Experimental Protocol: General Synthesis of Ethyl 3-fluoro-5-(N-alkyl/aryl-sulfamoyl)benzoates

This protocol provides a reliable, self-validating method for the synthesis of sulfonamides from Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate.

Materials:

-

Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line, dropping funnel

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired primary or secondary amine (1.1 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration relative to the amine).

-

Expert Insight: Anhydrous conditions are crucial to prevent hydrolysis of the sulfonyl chloride starting material, which would form the corresponding sulfonic acid and reduce yield. Using a slight excess of the amine ensures complete consumption of the more valuable sulfonyl chloride.

-

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is essential to control the initial exotherm of the reaction, particularly with reactive amines, preventing side reactions.

-

Addition of Base: Add pyridine or triethylamine (1.5-2.0 eq) to the amine solution and stir for 5 minutes.

-

Causality: The base acts as an HCl scavenger. Its presence is non-negotiable to neutralize the acid formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

-

Sulfonyl Chloride Addition: Dissolve Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.

-

Expert Insight: Slow, dropwise addition is critical to maintain temperature control and prevent localized high concentrations of reactants, which can lead to undesired byproducts.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is fully consumed.[1]

-

Aqueous Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and base), water, saturated NaHCO₃ solution (to remove any remaining acidic species), and finally, brine.[4]

-

Self-Validation: Each wash step serves a purpose. The acid wash removes basic components, the bicarbonate wash removes acidic components, and the brine wash aids in breaking emulsions and removing bulk water before drying. Successful separation of layers without emulsion indicates a clean reaction.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure sulfonamide derivative. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Example: Development of Antibacterial Agents

The sulfonamide scaffold is famously associated with antibacterial activity, primarily through the inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[5] Derivatives synthesized from Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate can be screened for such activity. While specific data for this exact starting material is proprietary or may not be widely published, we can extrapolate from studies on analogous compounds.

| Compound Class | Example Structure (Illustrative) | Target Organism | Reported Activity (MIC) | Reference |

| Amino Acid Conjugates | Histidine-Sulfonamide | S. aureus | 125 µg/mL | [5] |

| Amino Acid Conjugates | Histidine-Sulfonamide | B. subtilis | 125 µg/mL | [5] |

| Antifibrinolytic Conjugates | Tranexamic Acid-Sulfonamide | E. coli | 250 µg/mL | [5] |

| Antifibrinolytic Conjugates | Tranexamic Acid-Sulfonamide | K. pneumoniae | 250 µg/mL | [5] |

| This table presents data for sulfonamides derived from related sulfonyl chlorides to illustrate the potential antibacterial applications of the resulting scaffold. |

Role in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for identifying lead compounds.[6] FBDD involves screening small, low-molecular-weight molecules ("fragments") that bind weakly to a biological target. These initial hits are then optimized and grown into more potent leads.[7][8]

Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate is an excellent candidate for inclusion in a fragment library, aligning well with the empirical "Rule of Three":

-

Molecular Weight < 300 Da: (MW of Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate is ~266.65 g/mol )

-

cLogP < 3

-

Number of H-bond donors and acceptors < 3

Strategic Advantages of the Fragment

-

Fluorine Atom: The fluorine atom can engage in favorable orthogonal multipolar interactions with protein backbones and side chains, potentially increasing binding affinity.[9] Furthermore, its presence is a valuable probe for ¹⁹F-NMR screening, a highly sensitive and popular technique in FBDD for detecting fragment binding.[10][11]

-

Reactive Handle: The sulfonyl chloride provides a defined and reliable vector for fragment elaboration. Once a binding hit is confirmed, the sulfonyl chloride can be reacted with a small library of amines to rapidly generate analogues for Structure-Activity Relationship (SAR) studies.[6]

-

Dual Functionality: The ester group offers a secondary point for modification, allowing for fragment "linking" or "merging" strategies if another fragment is found to bind in a proximal pocket.

FBDD Workflow Integration

Caption: Integration of the reagent into the FBDD workflow.

Conclusion

Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate is far more than a simple chemical intermediate; it is a strategically designed building block for modern medicinal chemistry. Its inherent trifunctional nature provides chemists with a reliable anchor for generating sulfonamide libraries with broad therapeutic potential, from antibacterials to targeted kinase inhibitors. Furthermore, its physicochemical properties make it an ideal constituent of fragment libraries, enabling the discovery of novel lead compounds for challenging biological targets through FBDD. The robust and well-understood reactivity of the sulfonyl chloride group, coupled with the advantageous properties imparted by the fluorine atom, ensures that this reagent will remain a valuable tool in the armamentarium of drug discovery professionals.

References

-

Ali, A., Reddy, G. S. K. K., Cao, H., et al. (2012). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2013, 814358. [Link]

-

Al-Masoudi, N. A. L., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. [Link]

-

Khan, I., et al. (2016). Synthesis, characterization and antimicrobial activity of bifunctional sulfonamide-amide derivatives. UPSpace Institutional Repository. [Link]

-

Kumar, D., et al. (2020). Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. Chemical Data Collections, 26, 100357. [Link]

- Lahue, B. R., et al. (2003). Process to prepare sulfonamides.

- Thomas, G. (n.d.). Fragment-Based Drug Discovery. In Medicinal Chemistry (pp. 31-56).

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8371-8413. [Link]

-

Kumar, A. (2010). Fragment Based Drug Discovery - A Tool for Drug Discovery. International Journal of Drug Design and Discovery. [Link]

-

Abdel-Wahab, B. F., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 1863-1892. [Link]

-

Ghorab, M. M., et al. (2025). N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of Metabolism Pathway and Biological Activity. Digital Medicine Association. [Link]

-

Brantley, E., et al. (2005). The antitumor drug candidate 2-(4-amino-3-methylphenyl)-5- fluorobenzothiazole induces NF-κB activity in drug-sensitive MCF-7 cells. Anti-Cancer Drugs, 16(2), 145-153. [Link]

-

Barabe, F., et al. (2018). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 20(15), 4430-4434. [Link]

-

Cambridge Healthtech Institute. (2021). Fragment-Based Drug Discovery Conference. [Link]

-

Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

-

Kumar, A. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1435. [Link]

-

Zhang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(24), 5678. [Link]

-

Abdel-Wahab, B. F., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 19759-19790. [Link]

-

Taylor, R. J. K., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 15, 10-14. [Link]

- United States Government. (1966). Preparation of amides.

Sources

- 1. scispace.com [scispace.com]

- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3264281A - Preparation of amides - Google Patents [patents.google.com]

- 5. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. massbio.org [massbio.org]

- 7. Fragment-Based Drug Discovery [ebrary.net]

- 8. Fragment Based Drug Discovery - A Tool for Drug Discovery | International Journal of Drug Design and Discovery [ijddd.com]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fragment-Based Drug Discovery | May 18-19, 2021 [drugdiscoverychemistry.com]

- 11. mdpi.com [mdpi.com]

Application Note: Strategic Utilization of Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate in Kinase Inhibitor Design

Abstract & Utility Profile

This guide details the synthetic utility of Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate (CAS: 1159977-12-4) as a bifunctional pharmacophore scaffold in the development of Type II kinase inhibitors. This molecule offers a unique "orthogonal reactivity" profile:

-

High-Reactivity Electrophile: The sulfonyl chloride (-SO₂Cl) motif, ready for immediate reaction with amines to form sulfonamides (a key ATP-pocket binding motif).

-

Latent Electrophile: The ethyl ester (-COOEt) motif, which serves as a protected handle, activatable via hydrolysis for subsequent amide coupling to the solvent-exposed "tail" regions of the kinase.

-

Metabolic Modulator: The fluorine substituent (-F) enhances metabolic stability against P450 oxidation and modulates the lipophilicity (LogP) of the core ring.

This note provides optimized protocols for chemoselective derivatization, ensuring high yields and purity for medicinal chemistry libraries.

Chemical Properties & Handling Guidelines

Compound Identity:

-

Name: Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate

-

CAS: 1159977-12-4

-

Molecular Weight: 266.67 g/mol

-

Appearance: Typically a white to off-white solid or viscous oil (purity dependent).

Critical Handling (Moisture Sensitivity): The sulfonyl chloride moiety is highly susceptible to hydrolysis . Exposure to atmospheric moisture converts the reactive -SO₂Cl into the unreactive sulfonic acid (-SO₃H).

-

Storage: Store at -20°C under Argon or Nitrogen.

-

Solvents: Use only anhydrous solvents (DCM, THF, or MeCN) dried over molecular sieves.

-

Glassware: Oven-dried glassware is mandatory for the first step (sulfonylation).

Synthetic Strategy: The "Orthogonal" Workflow

The power of this scaffold lies in its ability to be functionalized sequentially. The standard workflow for kinase inhibitor synthesis follows this logic:

-

Step 1 (Kinase Hinge/Pocket Binding): React the highly reactive sulfonyl chloride with a primary amine (often a heteroaryl amine) to establish the sulfonamide anchor.

-

Step 2 (Linker Activation): Hydrolyze the ethyl ester to the carboxylic acid.

-

Step 3 (Solvent Tail Extension): Couple the acid with a solubilizing amine (e.g., piperazine, morpholine) to improve ADME properties.

Visualization of Synthetic Logic

(Graphviz Diagram: Sequential Functionalization Workflow)

Caption: Figure 1. Chemoselective elaboration strategy. The sulfonyl chloride is reacted first due to its high electrophilicity, preserving the ester for later modification.

Detailed Experimental Protocols

Protocol A: Chemoselective Sulfonamide Formation

Objective: To install the primary kinase-binding motif without disturbing the ester.

Reagents:

-

Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate (1.0 equiv)

-

Amine Partner (e.g., 3-aminopyridine, aniline deriv.) (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)

-

Anhydrous Dichloromethane (DCM) or THF.

-

Catalyst (Optional): DMAP (0.1 equiv) if the amine is non-nucleophilic.

Procedure:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

-

Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling is critical to suppress potential nucleophilic attack on the ester, although the rate difference is generally sufficient.

-

Addition: Add the Base (TEA/DIPEA) followed by the slow, dropwise addition of the Amine (dissolved in minimal DCM) over 10 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30-50% EtOAc/Hexane) or LCMS.

-

Success Indicator: Disappearance of the sulfonyl chloride peak (often hydrolyzes to acid on LCMS, so look for product mass [M+H]+).

-

-

Workup:

-

Dilute with DCM.

-

Wash with 1M HCl (to remove unreacted amine and base). Caution: Sulfonamides are stable, but do not soak in acid for prolonged periods.

-

Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (SiO₂). Sulfonamides are significantly more polar than the starting ester.

Protocol B: Ester Hydrolysis (Saponification)

Objective: To reveal the carboxylic acid for the "tail" extension.

Reagents:

-

Sulfonamide Intermediate (from Protocol A)

-

Lithium Hydroxide (LiOH·H₂O) (3.0 equiv)

-

Solvent: THF / Water (3:1 ratio).

Procedure:

-

Dissolve the intermediate in THF.

-

Add LiOH dissolved in water.

-

Stir at RT for 3–12 hours. Note: Heating (50°C) may be required if the sulfonamide is bulky, but avoid boiling to prevent decarboxylation or fluoride displacement (rare but possible).

-

Workup (Critical):

-

Concentrate THF in vacuo.

-

Acidify the aqueous residue carefully with 1M HCl to pH ~3.

-

The carboxylic acid product often precipitates. Filter and wash with cold water. If no precipitate, extract with EtOAc.[1]

-

Data & Optimization Guide

The following table summarizes optimization parameters for the sulfonylation step (Protocol A), based on the nucleophilicity of the amine partner.

| Amine Type | Recommended Base | Solvent | Temperature | Notes |

| Aliphatic Primary (e.g., Benzylamine) | TEA (1.5 eq) | DCM | 0°C | Very fast reaction. Avoid excess amine to prevent bis-sulfonylation. |

| Electron-Rich Aniline (e.g., p-OMe-Aniline) | Pyridine (3.0 eq) | DCM | RT | Pyridine acts as both solvent/co-solvent and base to prevent HCl accumulation. |

| Electron-Poor Aniline (e.g., 3-CF3-Aniline) | NaH (1.1 eq) | THF | 0°C -> RT | Requires deprotonation of the aniline to increase nucleophilicity. |

| Heterocyclic Amine (e.g., 2-Aminopyridine) | LiHMDS (1.1 eq) | THF | -78°C -> 0°C | Highly basic conditions required; ester hydrolysis is a risk, keep cold. |

Case Study: Designing a BRAF-Like Inhibitor

Context: Many RAF kinase inhibitors (e.g., Dabrafenib analogs) utilize a benzenesulfonamide core.

Pathway Visualization: (Graphviz Diagram: Structural Logic of the Inhibitor)

Caption: Figure 2. Pharmacophore mapping. The scaffold provides three distinct vectors for drug optimization.

Application Logic:

-

The Fluorine: In the 5-position, the fluorine atom often sits in a hydrophobic pocket near the gatekeeper residue, improving potency compared to the hydrogen analog [1].

-

The Sulfonamide: Reacting the -SO₂Cl with 2-amino-4-chloropyrimidine mimics the hinge-binding motif of Vemurafenib.

-

The Tail: Hydrolysis of the ester followed by coupling with N-methylpiperazine creates a basic tail that interacts with the solvent front, improving oral bioavailability.

Troubleshooting & FAQs

Q: The starting material turned into a sticky gum before reaction.

-

Cause: Hydrolysis. The -SO₂Cl converted to -SO₃H due to moisture.

-

Fix: Attempt to dissolve in DCM. If insoluble, it is likely the acid. You can try to regenerate the acid chloride using Thionyl Chloride (SOCl₂) and catalytic DMF, but it is cleaner to buy fresh reagent.

Q: I see a side product with M+14 mass units.

-

Cause: Methyl ester formation. If you used Methanol during workup or as a solvent, the ethyl ester might transesterify, or the sulfonyl chloride reacted with MeOH.

-

Fix: strictly avoid alcoholic solvents until the ester hydrolysis step.

Q: Low yield during amide coupling (Step 3).

-

Cause: The benzoic acid is electron-deficient (due to F and SO₂NHR groups), making it less reactive.

-

Fix: Use a stronger coupling reagent like HATU or COMU rather than standard EDCI. Ensure the pH is basic (DIPEA) during coupling.

References

-

Zhou, H., et al. "Structure-based design of fluorinated kinase inhibitors: The role of fluorine in binding affinity and metabolic stability." Journal of Medicinal Chemistry, 2012. (General reference for Fluorine SAR).

-

PubChem Compound Summary. "Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate (CID 24857112)." National Center for Biotechnology Information. Accessed Oct 2023. [Link]

-

Scott, J.S., et al. "Sulfonamides as Privileged Scaffolds in Kinase Inhibitor Discovery." Bioorganic & Medicinal Chemistry Letters, 2016.

-

Standard Protocol Source: "General Procedure for Sulfonamide Synthesis from Sulfonyl Chlorides." Organic Chemistry Portal. [Link]

Sources

Column chromatography purification of Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate products

Application Note: High-Integrity Purification of Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate via Flash Column Chromatography

Abstract & Strategic Overview

Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate (CAS: 1154154-93-4) is a critical electrophilic intermediate used in the synthesis of fluorinated sulfonamide pharmacophores. While recrystallization is often the default purification method for sulfonyl chlorides, column chromatography becomes necessary when the crude mixture contains non-crystallizable regioisomers or unreacted starting materials.

The Challenge: Sulfonyl chlorides are inherently moisture-sensitive. Standard silica gel (SiO₂) contains 4–5% adsorbed water and surface silanol groups (Si-OH), which act as nucleophiles, hydrolyzing the target sulfonyl chloride (R-SO₂Cl) into the corresponding sulfonic acid (R-SO₃H). This degradation manifests as "streaking" on the column and yield loss.

The Solution: This protocol utilizes a "Rapid-Elution, Hydrophobic-Phase" strategy. By minimizing the residence time on silica and utilizing non-nucleophilic, anhydrous solvent systems, we can achieve purities >98% while suppressing hydrolysis.

Chemical Context & Stability Profile

| Property | Data / Characteristic |

| Target Molecule | Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate |

| Molecular Weight | ~266.67 g/mol |

| Polarity | Moderate (Ester + Sulfonyl Chloride functions) |

| Critical Instability | Hydrolysis to 3-(ethoxycarbonyl)-5-fluorobenzenesulfonic acid |

| TLC Detection | UV Active (254 nm); stains with KMnO₄ (slowly) |

| Rf Value (Est.) | 0.4–0.6 in 20% EtOAc/Hexanes (Product is less polar than the acid) |

Pre-Purification Workflow (The "Dry Chain")

Success depends on the rigorous removal of water before the sample touches the silica.

-

Reaction Quench: Post-synthesis (typically chlorosulfonation), quench the reaction on ice.

-

Extraction: Extract immediately into Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

-

Note: DCM is preferred for extraction as it solubilizes the sulfonyl chloride well and separates cleanly from water.

-

-

Drying (Critical): Dry the organic phase over anhydrous MgSO₄ (Magnesium Sulfate) for at least 30 minutes. Na₂SO₄ is often too slow.

-

Filtration: Filter under an inert atmosphere (Nitrogen blanket) if possible.

-

Concentration: Evaporate solvent carefully (bath temp < 35°C) to obtain the crude oil/solid.

Detailed Chromatographic Protocol

Phase A: System Setup

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Pre-treatment:[1] If the silica has been exposed to humid air, dry it in an oven at 120°C for 4 hours prior to use.

-

-

Mobile Phase (Eluent):

-

Solvent A: Hexanes (or Heptane) – Must be HPLC grade/low water.

-

Solvent B: Ethyl Acetate (EtOAc) – Must be anhydrous.

-

Forbidden Solvents: Methanol, Ethanol, Isopropanol, Water, Amines. (These will react instantly with the sulfonyl chloride).

-

Phase B: Column Preparation & Loading

Method: Liquid Loading (Preferred over dry loading to minimize silica contact).

-

Pack the Column: Slurry pack the silica using 100% Hexanes .

-

Conditioning: Flush the column with 2 column volumes (CV) of 95:5 Hexanes:EtOAc. This neutralizes highly active sites.

-

Sample Preparation: Dissolve the crude Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate in the minimum amount of anhydrous DCM or Toluene .

-

Why Toluene? It is non-polar and azeotropes water if any remains.

-

-

Loading: Carefully pipette the sample solution onto the sand bed. Rinse the vial with 0.5 mL of solvent and apply.

Phase C: Elution Gradient

Run this column fast. Do not let the compound sit on the silica.

| Step | Solvent Ratio (Hex:EtOAc) | Volume (CV) | Purpose |

| 1 | 100:0 | 1 CV | Flush loading solvent (DCM). |

| 2 | 95:5 | 2 CV | Elute very non-polar impurities. |

| 3 | 90:10 | 3-5 CV | Elution of Target Product. |

| 4 | 80:20 | 2 CV | Flush remaining product (if tailing). |

| 5 | 0:100 (EtOAc) | 2 CV | Elute hydrolyzed sulfonic acid (waste). |

Monitor fractions via TLC (20% EtOAc/Hexanes). The product should appear as a dark UV-active spot near Rf 0.5. The hydrolyzed acid will remain at the baseline.

Visualization: Process Logic

Figure 1: Decision matrix for the purification of sulfonyl chlorides, emphasizing the "Dry Chain" to prevent hydrolysis.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Streaking on TLC/Column | Hydrolysis of -SO₂Cl to -SO₃H on silica. | Increase flow rate; ensure silica is dry; use a slightly less polar gradient start. |

| Low Recovery Yield | Product degraded or stuck to silica. | Do not use MeOH to flush. Flush with 100% EtOAc. If product is still missing, it likely hydrolyzed to the acid (check baseline). |

| Product is an Oil | Residual solvent or impurities. | Triturate the oil with cold pentane/hexanes to induce crystallization. |

| New Spot appears after column | Reaction with solvent.[2] | Ensure NO methanol or ethanol was used in the eluent or for cleaning glassware. |

References

-

Biotage. "Purifying ionic compounds by flash column chromatography." Biotage Blog, 2023. [Link]

-

Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Org. Synth., General Procedures. [Link]

-

MDPI. "Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides." Molecules, 2021.[3][4] [Link]

-

National Institutes of Health (NIH). "Ethyl 3-chlorobenzoate PubChem Entry." PubChem Database, CID 70785.[5] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate Derivatives

Welcome to the technical support center for the purification of Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important class of chemical intermediates. The inherent reactivity of the sulfonyl chloride functional group presents unique challenges that necessitate careful experimental design and execution.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate derivatives.

Q1: My yield is significantly lower than expected after purification. What are the primary causes?

Low yields can often be attributed to the high reactivity of the sulfonyl chloride group. The most common cause of product loss is hydrolysis, where the sulfonyl chloride reacts with water to form the corresponding sulfonic acid.[1][2] This can occur during aqueous workups or if residual moisture is present in solvents or on glassware.[1] It is crucial to perform aqueous workups quickly and at low temperatures to minimize this degradation pathway.[1]

Another potential reason for low yield is the formation of side products during the synthesis, such as diaryl sulfones.[1] These impurities can complicate the purification process and lead to product loss.

Q2: I am observing a significant amount of a highly polar impurity that is difficult to separate. What is it and how can I avoid it?

The most likely highly polar impurity is the corresponding sulfonic acid, formed from the hydrolysis of the sulfonyl chloride.[2][3][4] To minimize its formation, strict anhydrous conditions are paramount throughout the synthesis and purification process. Ensure all glassware is thoroughly dried, and use anhydrous solvents.[1] If an aqueous workup is unavoidable, it should be performed rapidly with cold water, and the organic layer should be separated as quickly as possible.[1]

Q3: What are the best practices for purifying solid Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate derivatives?

For solid derivatives, recrystallization is often an effective purification method.[1] The key is to select a non-polar, anhydrous solvent in which the sulfonyl chloride is sparingly soluble at room temperature but readily soluble at elevated temperatures. The sulfonic acid impurity, being more polar, will ideally remain in the mother liquor. It is essential to work quickly to prevent hydrolysis from atmospheric moisture during the recrystallization process.

Q4: Can I use column chromatography to purify these compounds?

Yes, column chromatography can be used for the purification of sulfonyl chlorides.[5][6] However, standard silica gel can be problematic due to its acidic nature and water content, which can promote hydrolysis. It is advisable to use deactivated silica gel or to run the chromatography with non-polar eluents to minimize contact time and potential degradation. Thin-layer chromatography (TLC) should be used to monitor the separation and identify the appropriate solvent system.[6]

II. Troubleshooting Guide: Common Purification Scenarios

This guide provides a structured approach to troubleshooting specific challenges during the purification of Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate derivatives.

| Observed Problem | Potential Cause(s) | Recommended Action(s) |

| Product Oiling Out During Recrystallization | - Solvent is too polar. - Cooling rate is too fast. - Presence of significant impurities. | - Select a less polar solvent or a solvent mixture. - Allow the solution to cool slowly to room temperature, then place it in an ice bath. - Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel with a non-polar solvent. |

| Streaking on TLC Plate | - Compound is too polar for the eluent. - Sample is overloaded. - Hydrolysis on the silica gel plate. | - Increase the polarity of the eluent gradually. - Spot a more dilute solution of your sample. - Add a small amount of a non-polar, aprotic solvent to the eluent system. Use fresh TLC plates. |

| Product Decomposes on the Chromatography Column | - Silica gel is too acidic or contains too much water. - Eluent is too polar, leading to long retention times. | - Use deactivated (neutral) silica gel. - Pre-treat the silica gel by washing with the eluent before loading the sample. - Employ a less polar eluent system to expedite elution. Consider using a different stationary phase like alumina.[7] |

| Co-elution of Impurities During Column Chromatography | - Similar polarity of the product and impurity. | - Optimize the eluent system using TLC with various solvent mixtures. - Consider using a different stationary phase with different selectivity. - If the impurity is the sulfonic acid, a pre-wash of the crude organic solution with a small amount of cold, saturated sodium bicarbonate solution may help, but must be done very quickly to avoid significant product hydrolysis. |

III. Experimental Protocols

Protocol 1: General Procedure for Recrystallization of Solid Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate Derivatives

-

Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various anhydrous, non-polar solvents (e.g., hexanes, cyclohexane, toluene). The ideal solvent will dissolve the compound when heated but allow for crystallization upon cooling.

-

Dissolution: In a flame-dried flask equipped with a reflux condenser and a drying tube, add the crude solid. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with a small plug of glass wool.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, fresh solvent.

-

Drying: Dry the purified crystals under high vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography of Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate Derivatives

-

Stationary Phase Preparation: Prepare a slurry of silica gel (300–400 mesh) in the chosen eluent (typically a mixture of ethyl acetate and petroleum ether).[5] Pack the column carefully to avoid air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully load the dried silica gel onto the top of the packed column.

-

Elution: Begin eluting with the chosen solvent system, collecting fractions.

-

Monitoring: Monitor the fractions by TLC to identify those containing the pure product.[6]

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualization of Purification Workflow

The following diagram illustrates the decision-making process for selecting a suitable purification strategy.

Caption: Decision tree for purification strategy.

V. Analytical Methods for Purity Assessment

Accurate assessment of purity is critical. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for detecting trace impurities and confirming the molecular weight of the product and byproducts.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives, GC-MS can provide excellent separation and identification of components.[9]

-

High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or phosphoric acid) is a good starting point.[10]

VI. References

-

Google Patents. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.

-

American Chemical Society. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. [Link]

-

Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]

-

OSTI.GOV. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article). [Link]

-

MDPI. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

-

SIELC. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. [Link]

-

Columbia University. Synthesis of sulfonyl chloride substrate precursors. [Link]

-

Royal Society of Chemistry. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]

-

Environmental Protection Department, Hong Kong. III Analytical Methods. [Link]

-

ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

-

PubChemLite. Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate (C10H10ClFO5S). [Link]

-

Wikipedia. Sulfonyl halide. [Link]

-

ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

-

MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]

-

EURL-SRM. Quick Method for the Analysis of Residues of Highly Polar Pesticides in Foods of Plant Origin involving simultaneous Extraction with Methanol and. [Link]

-

MSU Chemistry. Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. [Link]

-

Shimadzu. No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. [Link]

-

ResearchGate. Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions | Request PDF. [Link]

-

PMC. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4. [Link]

-

Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

-

Scientific Reports. Synthesis, characterization and evaluation of in vitro anticancer potential of novel fluorinated 5-benzylidene-3-ethyl-2-(2-methyl. [Link]

-

Google Patents. US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc.

-

Pharmaceutical Outsourcing. Genotoxic Impurities Part 2: Toxicological Overview. [Link]

-

FDA. Recovery of Chemicals Through Method 401 (E1-E2 + C1 + DL1). [Link]

-

Google Patents. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.

-

NIH. Ethyl 3-chlorobenzoate | C9H9ClO2 | CID 70785 - PubChem. [Link]

-

Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

-

Google Patents. US20090114877A1 - Composition Containing Stability-Improved Chloromethyl Phosphate Derivatve and Process for Producing Same.

-

Google Patents. US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof.

-

MDPI. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. [Link]

-

EURL-Pesticides.eu. Residue Findings of QuPPe-Compounds in Samples of Plant Origin from the German Market in 2021. [Link]

-

MedCrave online. Development of a method for the elemental impurity analysis in oral drugs according to USP and ICHQ3D standards by HR-ICP-AES. [Link]

-

ResearchGate. (PDF) Crystal structure of ethyl 2-(4-chlorophenyl)-3-cyclopentyl-4-oxo-1-propylimidazolidine-5-carboxylate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. env.go.jp [env.go.jp]

- 8. rroij.com [rroij.com]

- 9. rsc.org [rsc.org]

- 10. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Technical Support Center: Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate. This guide is designed for our valued partners in research, discovery, and drug development. It provides in-depth technical information, troubleshooting advice, and validated protocols to ensure the successful application of this versatile chemical intermediate in your experiments. Our goal is to empower you with the knowledge to anticipate and resolve challenges related to the stability and handling of this reactive compound.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our application scientists receive regarding Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate.

Q1: What is the primary degradation pathway for Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate?

The most significant stability concern for Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate is the hydrolysis of the sulfonyl chloride functional group. Sulfonyl chlorides are highly susceptible to reaction with water, which leads to the formation of the corresponding sulfonic acid and hydrochloric acid. This reaction is often rapid and can be exothermic.[1] A secondary, though less probable under typical storage conditions, degradation pathway is the hydrolysis of the ethyl ester to the carboxylic acid, which is more likely to occur under strongly acidic or basic conditions.

Q2: What are the visual or physical signs of degradation?

Degradation may be indicated by several observations:

-

Physical State: The pristine material is a solid. Clumping or the appearance of a liquid phase may suggest significant hydrolysis.

-

Acrid Odor: The release of hydrogen chloride (HCl) gas from hydrolysis can produce a sharp, acidic smell.

-

Analytical Inconsistencies: The most reliable indicators are analytical. This includes the appearance of new spots on a Thin-Layer Chromatography (TLC) plate or unexpected peaks in an HPLC or GC/MS chromatogram. The primary degradation product, the sulfonic acid, will have a significantly different polarity.

Q3: What are the ideal storage and handling conditions for this compound?

To ensure maximum shelf-life and experimental reproducibility, strict adherence to proper storage and handling protocols is critical. The compound should be stored in a tightly sealed container to prevent moisture ingress. For long-term storage, a cool, dry environment is essential. Storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2]

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature or below.[3] | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert gas (Nitrogen or Argon). | Prevents exposure to atmospheric moisture, the primary degradation agent. |

| Container | Tightly sealed, original container. | Protects from moisture and light. |

| Handling | Use only in a well-ventilated area or fume hood.[4] | Avoids inhalation of any potential off-gassing (e.g., HCl). |

| Work Area | Ensure all glassware and equipment are scrupulously dry. | Prevents hydrolysis upon contact with the compound. |

Q4: Can I perform an aqueous workup for reactions involving this reagent?

While possible, aqueous workups must be performed with caution. The sulfonyl chloride group can hydrolyze during this step, leading to a significant reduction in yield. If an aqueous workup is unavoidable, it should be carried out quickly, at low temperatures (e.g., using an ice bath), and ideally with a buffered or brine solution to minimize the time the compound is in contact with the aqueous phase. Prompt extraction into a suitable organic solvent is crucial.

Troubleshooting Guides

This section provides structured guidance for overcoming specific experimental challenges.

Problem 1: My reaction yield is significantly lower than expected.

Low yields are the most common issue reported and are almost always linked to the degradation of the starting material, either before or during the reaction.

Causality Analysis: The sulfonyl chloride moiety is a potent electrophile. Its reaction with nucleophilic water (hydrolysis) often competes with its reaction with the desired nucleophile in your experiment. This is particularly problematic if your solvents or other reagents are not rigorously dried.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: I observe a new, more polar spot on TLC after storing the reagent for some time.

This is a classic sign of hydrolysis. The resulting sulfonic acid is significantly more polar than the parent sulfonyl chloride and will have a lower Rf value on normal-phase silica gel.

Verification:

-

Spot Test: The sulfonic acid spot may streak on the TLC plate.

-

LC-MS Analysis: Analyze a small sample by LC-MS. The primary hydrolysis product, Ethyl 3-fluoro-5-(sulfo)benzoate, has a molecular weight of 248.23 g/mol . You should look for the corresponding [M-H]⁻ ion at m/z 247.2 in negative ion mode.

Table 2: Potential Degradation Products and Key Characteristics

| Compound Name | Structure | Molecular Weight ( g/mol ) | Primary Analytical Signature |

| Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate | C₉H₈ClFO₄S | 266.67 | Parent Peak |

| Ethyl 3-fluoro-5-(sulfo)benzoate | C₉H₉FO₅S | 248.23 | Primary hydrolysis product. Highly polar. [M-H]⁻ at m/z 247.2. |

| 3-(Chlorosulfonyl)-5-fluorobenzoic acid | C₇H₄ClFO₄S | 238.62 | Secondary hydrolysis product. [M-H]⁻ at m/z 237.6.[5] |

Primary Degradation Pathway Diagram:

Caption: Primary degradation pathways via hydrolysis.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate and detecting common degradation products. Specific parameters may need optimization for your system.[6][7]

-

Sample Preparation: a. Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with acetonitrile. This is your stock solution (1 mg/mL). c. Further dilute the stock solution 1:10 with the mobile phase to create a working solution (100 µg/mL).

-

HPLC Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

-

Data Analysis: a. The parent compound should be the major peak. b. Degradation products, such as the sulfonic acid, will typically elute earlier (at a lower %B) due to their increased polarity. c. Calculate purity as the peak area of the main compound divided by the total peak area of all components.

Protocol 2: General Procedure for Sulfonamide Synthesis under Anhydrous Conditions

This protocol illustrates the use of Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate in a typical nucleophilic substitution reaction, emphasizing the measures required to prevent hydrolysis.

-

Setup: a. Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a stream of dry nitrogen or argon. b. Fit the flask with a septum or gas inlet adapter to maintain an inert atmosphere.

-

Reagent Addition: a. Dissolve the amine nucleophile (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.) in an anhydrous solvent (e.g., Dichloromethane, THF, Acetonitrile). b. In a separate, dry flask, dissolve Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate (1.1 eq.) in the same anhydrous solvent. c. Cool the amine solution to 0 °C using an ice bath.

-

Reaction: a. Slowly add the solution of Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate to the cooled amine solution dropwise via a syringe. b. Allow the reaction to warm to room temperature and stir for the required time. c. Monitor the reaction progress by TLC or LC-MS.

-

Workup (Anhydrous/Semi-Anhydrous): a. Once the reaction is complete, filter the mixture to remove the salt byproduct (e.g., triethylammonium chloride). b. Rinse the salt with a small amount of anhydrous solvent. c. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel. This approach completely avoids an aqueous workup, maximizing yield.

References

- FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents.

- King, J. F., & Lee, T. W. S. (1978). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Journal of the American Chemical Society, 100(6), 1937–1944.

- Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1329.

- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.

-

Analytical Methods - Japan International Cooperation Agency. Available at: [Link]

-

Safety Data Sheet in Accordance with regulation 453/2010 - Delmed. Available at: [Link]

- Schlömann, M., et al. (1990). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Applied and Environmental Microbiology, 56(2), 511-517.

-

3-Fluorobenzoate Degradation Pathway - Eawag-BBD. Available at: [Link]

-

Titanium, bis(2,6-difluorophenyl)bis[(1,2,3,4,5-.eta.)-1-methyl-2,4-cyclopentadien-1-yl] - Registration Dossier - ECHA. Available at: [Link]

-

Quick Method for the Analysis of Residues of Highly Polar Pesticides in Foods of Plant Origin involving simultaneous Extraction with Methanol and - EU Reference Laboratories for Residues of Pesticides. Available at: [Link]

- Wang, Y., et al. (2021). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Environmental Science & Technology, 55(19), 13249–13259.

-

Recovery of Chemicals Through Method 401 (E1-E2 + C1 + DL1) - FDA. Available at: [Link]

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available at: [Link]

-

Risk-Based Analytical Method Selection In Cleaning Validation Using ASTM International Standards - Pharmaceutical Online. Available at: [Link]

- Wong, S. K., et al. (2023). Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil. International Journal of Molecular Sciences, 24(13), 10884.

-

A Novel Pathway of Chlorimuron-Ethyl Biodegradation by Chenggangzhangella methanolivorans Strain CHL1 and Its - Semantic Scholar. Available at: [Link]

- US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google Patents.

-

Acute Toxicity: oral - Registration Dossier - ECHA. Available at: [Link]

-

Stability of extemporaneously compounded 5-fluorouracil utilizing high performance liquid chromatography - PubMed. Available at: [Link]

Sources

- 1. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]

- 2. echa.europa.eu [echa.europa.eu]

- 3. 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid | 56447-54-2 [sigmaaldrich.com]

- 4. delmed.de [delmed.de]

- 5. 37098-75-2|5-(Chlorosulfonyl)-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 6. Risk-Based Analytical Method Selection In Cleaning Validation Using ASTM International Standards [pharmaceuticalonline.com]

- 7. Stability of extemporaneously compounded 5-fluorouracil utilizing high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Temperature Control for Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate

Product: Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate CAS: [Specific CAS if available, otherwise generic identifier] Application: Intermediate for Sulfonamide Synthesis in Drug Discovery Support Ticket: #TEMP-CTRL-001

Introduction: The Thermal Stability Paradox

Welcome to the technical support guide for Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate . As a researcher, you are likely utilizing this compound to introduce a pharmacophore via sulfonylation.

This reagent presents a specific thermodynamic challenge:

-

High Reactivity: The electron-withdrawing fluorine atom at the 5-position and the ester group at the 1-position significantly increase the electrophilicity of the sulfonyl chloride group compared to standard benzenesulfonyl chlorides.

-

Dual Sensitivity: It is prone to hydrolysis (loss of the chloride to form the sulfonic acid) and thermal decomposition (SO₂ extrusion), particularly in the presence of moisture or base.

This guide provides a self-validating protocol to manage these risks through precise temperature control.

Module 1: Storage & Handling (The Cold Chain)

Status: Pre-Reaction Critical Parameter: Moisture exclusion > Temperature

Storage Protocol

-

Long-term Storage: -20°C is recommended. While the compound may be stable at 2-8°C, the lower temperature kinetically inhibits hydrolysis from trace atmospheric moisture trapped during previous openings.

-

Atmosphere: Must be stored under Argon or Nitrogen .[1] The container should be parafilmed and kept in a desiccator if possible.

Thawing Procedure (The "Sweating" Risk)

Issue: Opening a cold bottle in a warm lab causes condensation. Solution: Allow the closed container to equilibrate to room temperature (20-25°C) inside a desiccator before opening.

| State | Rec.[2][3][4] Temp | Max Duration | Risk Factor |

| Solid (Storage) | -20°C | 12 Months | Hydrolysis (slow) |

| Solid (In Use) | 20-25°C | < 4 Hours | Hydrolysis (rapid if humid) |

| Solution (DCM/THF) | 0°C | < 6 Hours | Dimerization / Hydrolysis |

Module 2: Reaction Thermodynamics (Sulfonylation)

Status: Active Synthesis Core Reaction: Nucleophilic substitution with amines to form sulfonamides.

The 0°C Initiation Rule

The reaction between this sulfonyl chloride and an amine (in the presence of base like TEA or DIPEA) is exothermic .

-